molecular formula C19H18N4O3S2 B2939848 N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393566-03-5

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2939848
CAS RN: 393566-03-5
M. Wt: 414.5
InChI Key: PZHZJVWZEHSVCT-UHFFFAOYSA-N
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Description

“N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic compound. It contains several functional groups, including an ethoxyphenyl group, an amide group, and a thiadiazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, the ethoxyphenyl group could participate in electrophilic aromatic substitution, and the thiadiazole ring could undergo reactions at its sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Nematocidal Activity

A study on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups synthesized compounds demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. Compounds 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4i and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4p showed higher mortality rates in nematodes compared to commercial agents, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Anticancer Evaluation

Another research effort synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer activity against a panel of human cancer cell lines. Several synthesized compounds exhibited promising anticancer activity with GI50 values comparable to the standard drug Adriamycin, suggesting their potential as anticancer agents (Tiwari et al., 2017).

Antimicrobial Activity

Derivatives of 2-phenylamino-thiazole as antimicrobial agents were synthesized, displaying significant growth inhibitory effects against various pathogenic strains. The antibacterial activity was more pronounced against Gram-positive strains, with compound 3e showing the highest inhibitory effect, indicating their potential in antimicrobial therapy (Bikobo et al., 2017).

Corrosion Inhibition

Research into benzothiazole derivatives as corrosion inhibitors for steel in acidic environments found that these compounds offered higher inhibition efficiencies than previously reported inhibitors. The study suggests their potential for protecting steel against corrosion, highlighting the importance of these compounds in industrial applications (Hu et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-14(9-11-15)20-16(24)12-27-19-23-22-18(28-19)21-17(25)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHZJVWZEHSVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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